molecular formula C22H29N5O2 B2550101 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898406-44-5

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2550101
CAS No.: 898406-44-5
M. Wt: 395.507
InChI Key: HJWIALWVKKQJLW-UHFFFAOYSA-N
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Description

1-{6-[4-(4-Methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a pyridazinone core and a piperazine moiety, which are structural features found in compounds with documented biological activity . For instance, pyridazinone derivatives have been investigated as inhibitors of enzymes like D-amino-acid oxidase (DAAO), a target relevant to neurological disorders . Simultaneously, piperazine is a privileged scaffold in pharmacology, present in a wide array of bioactive molecules, including certain antipsychotics . The specific research applications and mechanism of action for this compound require further experimental validation. Researchers are advised to consult the primary scientific literature for the most current findings. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-19-8-6-18(7-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWIALWVKKQJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under reflux conditions.

    Introduction of the methoxybenzoyl group: The piperazine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the methoxybenzoyl-substituted piperazine.

    Formation of the pyridazinone moiety: The methoxybenzoyl-substituted piperazine is then reacted with a suitable hydrazine derivative to form the pyridazinone ring.

    Cyclization to form the azepane ring: Finally, the pyridazinone intermediate is cyclized under acidic or basic conditions to form the azepane ring, yielding the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which can improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridazinone and azepane rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a member of the piperazine derivative family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in drug development.

Anticancer Potential

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Preliminary studies suggest that it may inhibit specific kinases or receptors involved in tumor growth and metastasis, making it a candidate for further investigation as an anticancer agent .

Table 1: Summary of Anticancer Activity

CompoundTargetActivityReference
This compoundKinasesInhibitory
Related CompoundsTTK KinaseGI50 < 15 nM

The proposed mechanism involves the compound's ability to interact with biological targets that regulate cell proliferation and survival pathways. Specifically, it may inhibit the TTK/Mps1 kinase, which plays a crucial role in cell division and is often overexpressed in various cancers .

Binding Affinity Studies

Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have shown that This compound has favorable binding kinetics to its targets, suggesting strong potential for therapeutic efficacy.

Case Study 1: In Vitro Antitumor Activity

In vitro studies demonstrated that derivatives of the compound exhibited strong anti-proliferative activity against human cancer cell lines. For instance, compounds with similar structural features showed IC50 values in the nanomolar range against HCT116 cells, indicating potent anticancer effects .

Case Study 2: Drug Interaction Studies

Research into drug-drug interactions revealed that the compound maintains stability when combined with other therapeutic agents, which is crucial for developing combination therapies in cancer treatment.

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